2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S2/c24-15-6-8-16(9-7-15)27-22(29)21-19(11-12-30-21)26-23(27)31-13-20(28)25-18-10-5-14-3-1-2-4-17(14)18/h1-4,6-9,11-12,18H,5,10,13H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWZKVGGHLCVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H22ClN5O2S
- Molecular Weight : 537.44026 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The thienopyrimidine scaffold is known for its role in inhibiting certain kinases and enzymes that are pivotal in cancer and inflammatory pathways.
Anticancer Activity
Research indicates that compounds similar to this thienopyrimidine derivative exhibit significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that derivatives with a similar structure can inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is crucial for the treatment of diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of thienopyrimidine derivatives on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at nanomolar concentrations. The mechanism was linked to the activation of apoptotic pathways involving caspase activation.
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of similar compounds in animal models of arthritis. The administration of these compounds resulted in a significant reduction in swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6 cytokines.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 468.0 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity.
Key Structural Features:
- Thieno[3,2-d]pyrimidine Core : This bicyclic structure contributes to the compound's pharmacological properties.
- Chlorophenyl Group : The presence of the 4-chlorophenyl moiety enhances the compound's interaction with biological targets.
- Sulfanyl Group : This functional group is crucial for its reactivity and potential enzyme inhibition capabilities.
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following are key areas of biological activity associated with this compound:
Anticancer Properties
Studies have shown that compounds with thieno[3,2-d]pyrimidine structures can inhibit cancer cell proliferation. For example:
- A related compound demonstrated effectiveness in inhibiting tumor growth in xenograft models by targeting specific signaling pathways.
Antimicrobial Effects
Compounds similar to this one have exhibited significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in cancer pathways and bacterial virulence factors. For instance:
- Inhibition of the Type III secretion system (T3SS) has been noted in related compounds.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the chlorophenyl and sulfanyl groups.
- Coupling with the acetamide functionality.
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfanyl (-S-) group in the molecule serves as a reactive site for nucleophilic displacement, particularly under basic or oxidative conditions. This reactivity is critical for derivatization in drug discovery applications.
These reactions are often employed to modify the compound's solubility or target-binding affinity.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, generating carboxylic acid intermediates. This pathway is relevant for prodrug activation or metabolite studies.
| Hydrolysis Type | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 4 hours | 2-{[...]sulfanyl}acetic acid | 0.12 h⁻¹ |
| Alkaline (NaOH, 1M) | 60°C, 2 hours | Sodium carboxylate salt | 0.25 h⁻¹ |
The indenyl substituent stabilizes the intermediate through π-π interactions, slowing hydrolysis compared to simpler acetamides .
Ring-Opening Reactions of the Thienopyrimidinone Core
The 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidinone system participates in ring-opening reactions under strong nucleophilic conditions (e.g., hydrazine, hydroxylamine).
These transformations highlight the scaffold's versatility in generating bioactive heterocycles.
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group exhibits limited EAS reactivity due to electron-withdrawing chlorine, but directed ortho-metalation strategies enable functionalization.
| Reagent | Position Modified | Product Yield |
|---|---|---|
| LDA, then DMF | C-6 of thienopyrimidinone | Formylated derivative (62%) |
| Br₂, FeCl₃ | C-5 of indenyl group | Brominated analog (45%) |
Cross-Coupling Reactions
The chloro substituent on the phenyl ring enables Pd-catalyzed cross-coupling reactions, facilitating structural diversification.
Photochemical Reactivity
The thienopyrimidinone core undergoes [2+2] photodimerization under UV light (λ = 300 nm), forming cyclobutane-linked dimers. This property is exploited in materials science for polymer crosslinking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
